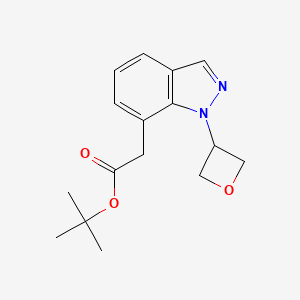
2-(Difluoromethyl)cyclobutanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is a cyclobutanamine derivative with two fluorine atoms attached to a methyl group, which is further bonded to the cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)cyclobutanamine;hydrochloride typically involves the difluoromethylation of cyclobutanamine. One common method is the reaction of cyclobutanamine with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under basic conditions . The reaction proceeds through nucleophilic substitution, where the amine group of cyclobutanamine attacks the difluoromethylating agent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylating reagents and catalysts can further optimize the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into difluoromethylated cyclobutanamines with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other substituents, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones and carboxylic acids.
Reduction: Difluoromethylated cyclobutanamines with various functional groups.
Substitution: A wide range of difluoromethylated derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)cyclobutanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)cyclopropanamine;hydrochloride
- 2-(Difluoromethyl)cyclopentanamine;hydrochloride
- 2-(Difluoromethyl)cyclohexanamine;hydrochloride
Uniqueness
2-(Difluoromethyl)cyclobutanamine;hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H |
InChI Key |
RUJCHDRFTGLSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



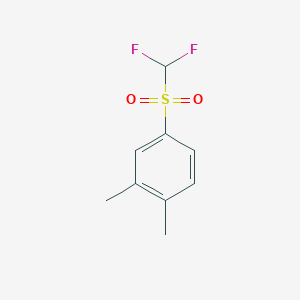

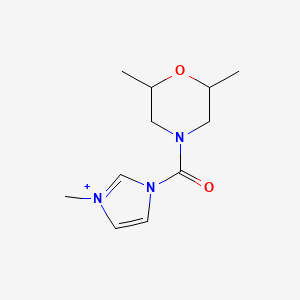
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)
![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)
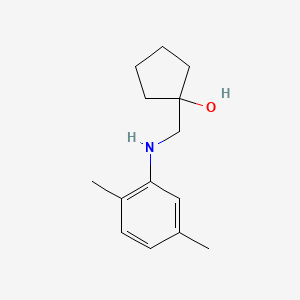
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
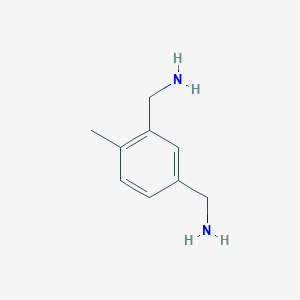
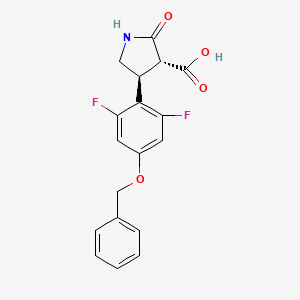
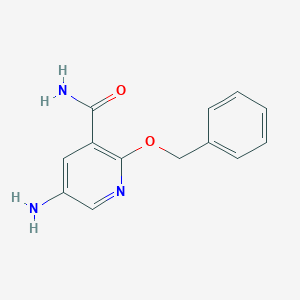
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)
